molecular formula C18H23N5O5S2 B2993219 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872621-83-5

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2993219
CAS RN: 872621-83-5
M. Wt: 453.53
InChI Key: ISMFPCASKILPBO-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H23N5O5S2 and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized various derivatives of oxadiazole, thiophene, and pyrrolidine, highlighting methods that yield compounds with potential therapeutic properties. For instance, the synthesis of novel substituted dimethyl-benzo,[1,3,6]-oxadiazepine and [1,3,5]-triazepine derivatives showcases the chemical versatility and potential of these compounds as anticancer agents. These compounds, including benzamide derivatives, exhibit cytotoxic activities, suggesting their potential in cancer therapy (A. Abu‐Hashem & A. Aly, 2017). Similarly, the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems has been explored for their antibacterial and antitubercular activities (S. Joshi et al., 2008).

Biological Activities

The biological activities of related compounds have been extensively studied, with some showing promising antibacterial, antitubercular, and anticancer properties. For example, the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives revealed significant antibacterial activities, highlighting their potential as novel antibacterial agents (Xianpeng Song et al., 2017). Another study focused on the design, synthesis, and anticancer evaluation of benzamides containing 1,3,4-oxadiazole and pyridine moieties, demonstrating moderate to excellent anticancer activity against several cancer cell lines (B. Ravinaik et al., 2021).

Material Applications

The synthesis of novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on new aromatic diamines, illustrates the application of these compounds beyond pharmacology, including the removal of heavy metal ions from aqueous solutions (Y. Mansoori & Mina Ghanbari, 2015). This research underscores the potential of incorporating such compounds into materials for environmental remediation.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S2/c1-22(2)30(26,27)14-7-5-13(6-8-14)17(25)19-11-15-20-21-18(28-15)29-12-16(24)23-9-3-4-10-23/h5-8H,3-4,9-12H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMFPCASKILPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.